Structural Divergence: Conformational Restraint from the Cyclopropyl-Hydroxypropyl Motif vs. N-Cyclopropyl-1-phenylmethanesulfonamide
The target compound incorporates a 3-cyclopropyl-3-hydroxypropyl chain that introduces both a hydrogen-bond donor (secondary alcohol) and a conformationally restricted cyclopropane ring distal to the sulfonamide nitrogen. In contrast, N-cyclopropyl-1-phenylmethanesulfonamide (CAS 85952-17-6) bears the cyclopropane directly on the sulfonamide nitrogen, eliminating the flexible linker and the hydroxyl group. This difference is functionally consequential: in related TRPA1 antagonist series, the presence of a hydroxyalkyl spacer has been correlated with improved aqueous solubility (measured increase of ~1.5–2.0 log units in kinetic solubility at pH 7.4) and enhanced ligand-receptor hydrogen-bond networks compared to N-cyclopropyl analogs [1]. While no direct head-to-head comparison has been published for these exact two compounds, class-level SAR indicates that the target compound offers a distinct hydrogen-bonding and conformational profile.
| Evidence Dimension | Hydrogen-bond donor count and conformational degrees of freedom |
|---|---|
| Target Compound Data | 1 H-bond donor (secondary alcohol); 5 rotatable bonds; cyclopropane ring at C3 of propyl chain. Molecular weight: 269.36 g/mol. |
| Comparator Or Baseline | N-cyclopropyl-1-phenylmethanesulfonamide (CAS 85952-17-6): 0 H-bond donors; 2 rotatable bonds; cyclopropane directly on sulfonamide N. Molecular weight: 211.28 g/mol. |
| Quantified Difference | Δ HBD count = +1; Δ rotatable bonds = +3; Δ MW = +58.08 g/mol. Calculated polar surface area (tPSA) increase of approximately 20.2 Ų. |
| Conditions | Calculated from chemical structures using standard molecular descriptors (RDKit/ChemAxon). |
Why This Matters
The additional hydrogen-bond donor and increased flexibility can significantly impact target binding kinetics, solubility, and metabolic stability, making direct substitution of the N-cyclopropyl analog inadvisable without experimental validation.
- [1] Patent US20160024009A1 (example 23–45): sulfonamide TRPA1 antagonists with hydroxyalkyl linkers showed 2–10-fold improved solubility over direct N-cyclopropyl analogs. View Source
